Structurally-Validated Binding to PIM1 Kinase: A Unique Differentiator
This compound's interaction with PIM1 kinase is validated by a high-resolution co-crystal structure, a feature absent for many in-class analogs. The PDB entry 5KGE (Resolution: 2.23 Å) confirms its binding pose within the ATP-binding site of Serine/threonine-protein kinase Pim-1 [1]. This direct structural evidence provides a unique and verifiable advantage for structure-guided optimization, a differentiation not offered by analogs lacking such data.
| Evidence Dimension | Experimental Structural Biology Data Availability |
|---|---|
| Target Compound Data | Co-crystal structure with PIM1 solved at 2.23 Å resolution (PDB: 5KGE) |
| Comparator Or Baseline | Closest analogs: No publicly available co-crystal structures with PIM1. |
| Quantified Difference | Qualitative advantage: Enables structure-based drug design and rational optimization. |
| Conditions | X-ray diffraction; PIM1 kinase (Homo sapiens, residues 30-305) |
Why This Matters
This structural validation de-risks procurement for kinase inhibitor programs, offering a validated starting point that can accelerate structure-activity relationship (SAR) studies and reduce screening costs.
- [1] PDB. (2016). 5KGE: Crystal structure of PIM1 with inhibitor 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine. Worldwide Protein Data Bank. DOI: 10.2210/pdb5KGE/pdb. View Source
